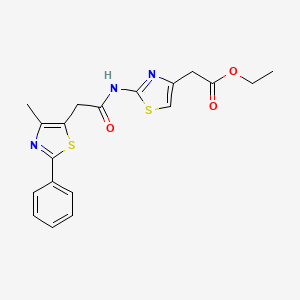

Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[2-[[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-3-25-17(24)9-14-11-26-19(21-14)22-16(23)10-15-12(2)20-18(27-15)13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGPXUGVPRPYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=C(N=C(S2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methyl-2-phenylthiazole-5-carboxylic acid with ethyl 2-aminothiazole-4-acetate under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analogs differ in substituents on the thiazole rings or adjacent functional groups, which influence physicochemical and biological properties. Key examples include:

Key Observations :

- Electron-Withdrawing Groups : Compounds like 10d (trifluoromethyl) and 10f (chloro) exhibit higher molecular weights and yields (>89%), suggesting efficient synthetic routes for urea-functionalized analogs .

- Reactive Functional Groups : Derivatives with hydroxyl or aldehyde substituents () are likely intermediates for further derivatization, contrasting with the target compound’s ester and methyl-phenyl groups, which prioritize stability .

Pharmacological Potential

- Antimicrobial Activity : Thiazole-urea hybrids (e.g., 10d, 10f) are common in antimicrobial agents due to their ability to disrupt bacterial membranes or enzymes .

- Kinase Inhibition : The bis-thiazole scaffold resembles kinase inhibitors targeting ATP-binding pockets, where the acetamide linker could enhance conformational flexibility .

- Prodrug Potential: Ethyl ester groups in the target compound and analogs () may serve as prodrug moieties, hydrolyzing in vivo to active carboxylic acids .

Biological Activity

Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate is a thiazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a thiazole ring structure, which is significant for its biological activity. The synthesis typically involves multi-step reactions starting from accessible precursors. A common method includes:

- Condensation Reaction : The reaction of 4-methyl-2-phenylthiazole-5-carboxylic acid with ethyl 2-aminothiazole-4-acetate under acidic conditions to yield the target compound.

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial properties. This compound has shown promising results against various bacterial strains, potentially through the inhibition of bacterial enzymes.

Anti-inflammatory Effects

Research indicates that compounds with thiazole moieties can modulate inflammatory pathways. This compound may exert anti-inflammatory effects by interacting with specific receptors involved in inflammation.

Anticancer Activity

Studies have demonstrated that thiazole derivatives exhibit cytotoxic effects on cancer cell lines. The presence of electron-donating groups in the structure enhances this activity. For instance, modifications in the phenyl ring can significantly affect the compound's potency against various cancer cell lines.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes associated with bacterial growth and inflammation.

- Cellular Interaction : It interacts with cellular receptors, modulating signaling pathways that lead to reduced inflammation and cancer cell proliferation.

4. Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives, including this compound:

5. Conclusion

This compound represents a significant area of research in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Further studies are warranted to explore its full therapeutic potential and mechanisms of action, paving the way for new drug development targeting various diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate?

- Answer : The synthesis of this compound involves multi-step heterocyclic assembly. A general approach includes: (i) Thiazole ring formation : Reacting a substituted acetamide precursor with brominated ketoesters (e.g., ethyl 4-bromo-3-oxobutanoate) in ethanol under reflux to form the thiazole core . (ii) Acetamido-thiazole coupling : Introducing the 4-methyl-2-phenylthiazole moiety via amidation using coupling agents like EDCI/HOBt in dichloromethane . (iii) Esterification : Final esterification steps with ethanol under acidic conditions to stabilize the product . Purity optimization typically requires column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Q. How can researchers characterize the structural integrity of this compound?

- Answer : Key analytical methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and acetamido-thiazole connectivity .

- X-ray crystallography : For resolving crystal packing and bond angles, as demonstrated in related thiazole derivatives (e.g., monoclinic P21/c space group, a = 12.582 Å, β = 92.572°) .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (C₁₈H₂₁ClN₂O₃S, ~380.8 g/mol) and isotopic patterns .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in antimicrobial studies?

- Answer : SAR analysis should focus on: (i) Functional group modulation : Compare bioactivity of derivatives with varying substituents (e.g., replacing the 4-methyl group with halogens or electron-withdrawing groups) . (ii) Docking studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial targets like dihydrofolate reductase (DHFR) . (iii) Metabolic stability assays : Evaluate the impact of the trifluoromethylpyridine moiety (if present) on metabolic half-life using liver microsomes .

Q. How should researchers resolve contradictions in biological activity data across similar thiazole derivatives?

- Answer : Contradictions often arise from assay variability or structural nuances. Mitigation strategies include: (i) Standardized protocols : Replicate assays under identical conditions (e.g., MIC testing against S. aureus ATCC 25923) . (ii) Crystallographic validation : Confirm binding modes using X-ray structures of target-ligand complexes . (iii) Meta-analysis : Cross-reference data from structurally analogous compounds (e.g., Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate) to identify trends in substituent effects .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic (PK) properties?

- Answer : A tiered PK approach is recommended: (i) In vitro assays : Assess solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and CYP450 inhibition . (ii) In vivo studies : Administer the compound intravenously/orally in rodent models to determine clearance, volume of distribution, and bioavailability . (iii) Metabolite profiling : Use LC-MS/MS to identify major metabolites, focusing on ester hydrolysis and thiazole ring oxidation pathways .

Methodological Considerations

Q. How can researchers optimize reaction yields during thiazole ring formation?

- Answer : Yield optimization requires: (i) Precision in stoichiometry : Maintain a 1:1 molar ratio of benzothioamide to brominated ketoester . (ii) Temperature control : Reflux at 78–80°C in ethanol to prevent side reactions . (iii) Post-reaction workup : Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure .

Q. What computational tools are suitable for predicting the compound’s electronic properties?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict:

- HOMO-LUMO gaps : To assess redox stability .

- Electrostatic potential maps : For identifying nucleophilic/electrophilic sites .

- Solvation free energy : To estimate solubility in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.